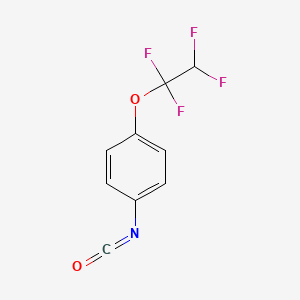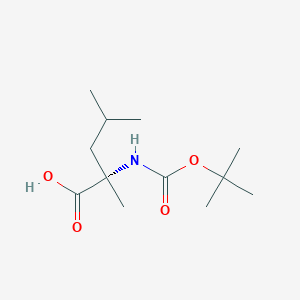![molecular formula C10H7ClN2O B6291983 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine CAS No. 173540-66-4](/img/structure/B6291983.png)
5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been extensively studied . Strategies related to their synthesis involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . Alkyl halides, for instance, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .Molecular Structure Analysis
The molecular formula of this compound is C10H7ClN2O . Its molecular weight is 206.63 .Chemical Reactions Analysis
1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Mécanisme D'action
5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine has been shown to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Its mechanism of action is not yet fully understood, but it is believed to be related to its ability to scavenge free radicals and to inhibit the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has been shown to possess neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has low solubility in water. However, it is not soluble in all solvents and can be difficult to work with in certain applications.
Orientations Futures
There are a number of potential future directions for the use of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine. It could be used in the development of novel drugs and materials, and in the synthesis of new heterocyclic compounds. It could also be used in the development of new therapies for cancer and other diseases. Additionally, it could be used to investigate its mechanism of action and to further explore its biochemical and physiological effects.
Méthodes De Synthèse
5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine can be synthesized by a number of different routes. The most commonly used method is the condensation reaction between 5-chloro-1,2-dihydrofuro[3,2-f]naphthyridine-4-carboxylic acid and an aromatic amine. This reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at a temperature of around 140°C. The reaction yields a yellow-brown solid which can then be purified by recrystallization in ethanol.
Applications De Recherche Scientifique
5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine has been widely studied for its biological activities, such as its antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used in a variety of scientific research applications, such as in the synthesis of novel drugs and in the development of new materials. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as 5-chloro-1,2-dihydrofuro[3,2-f]naphthyridine-3-carboxylic acid, which has been used in the synthesis of several drugs.
Propriétés
IUPAC Name |
5-chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-8-6(2-1-4-12-8)7-3-5-14-10(7)13-9/h1-2,4H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIKXIOXSXQDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=C3C(=C21)C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)


![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)


![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)




![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)